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Compound of Interest

Compound Name: 7-Cyclopropyl-7-oxoheptanoic acid

CAS No.: 34131-41-4

Cat. No.: B1360694

Get Quote

CAS Number: 34131-41-4[1][2]
Executive Summary
7-Cyclopropyl-7-oxoheptanoic acid is a specialized keto-acid intermediate utilized primarily

in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs) containing the

cyclopropyl-carbonyl moiety. It serves as a critical building block in medicinal chemistry,

particularly for introducing the cyclopropyl pharmacophore—a structural motif known to

enhance metabolic stability and potency in various lipid-lowering agents (e.g., statin analogs)

and antiviral compounds.

This guide provides a validated technical framework for its synthesis, characterization, and

handling, moving beyond basic catalog data to offer actionable experimental protocols.
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Property Specification

CAS Number 34131-41-4

IUPAC Name 7-Cyclopropyl-7-oxoheptanoic acid

Molecular Formula C₁₀H₁₆O₃

Molecular Weight 184.23 g/mol

Structure Description
A C7 linear carboxylic acid chain terminated by

a cyclopropyl ketone.

Physical State
Viscous oil or low-melting solid (dependent on

purity).

Boiling Point ~350 °C (Predicted at 760 mmHg)

pKa ~4.75 (Carboxylic acid moiety)

Solubility
Soluble in Methanol, DCM, Ethyl Acetate;

Sparingly soluble in water.

Validated Synthetic Pathway
The most robust route for synthesizing 7-Cyclopropyl-7-oxoheptanoic acid involves the

nucleophilic ring-opening of Pimelic Anhydride (or a mono-activated derivative of pimelic acid)

using Cyclopropylmagnesium Bromide. This method is preferred over Friedel-Crafts acylation

due to the sensitivity of the cyclopropyl ring to Lewis acids, which can cause ring opening or

rearrangement.

Retrosynthetic Analysis
The target molecule is dissected into two key synthons:

Nucleophile: Cyclopropyl anion (from Grignard reagent).

Electrophile: Pimelic anhydride (derived from Pimelic acid, C7 dicarboxylic acid).
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Caption: Figure 1. Convergent synthesis of 7-Cyclopropyl-7-oxoheptanoic acid via Grignard

addition to pimelic anhydride.

Detailed Experimental Protocol
Safety Warning:Cyclopropylmagnesium bromide is air- and moisture-sensitive. All steps must

be performed under an inert atmosphere (Nitrogen or Argon).[1]

Phase 1: Preparation of Cyclopropylmagnesium
Bromide (1.0 M in THF)

Activation: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition

funnel. Cool under Argon flow.

Loading: Add Magnesium turnings (1.2 equiv) and a crystal of Iodine. Dry stir for 10 mins.

Initiation: Add 10% of the calculated Cyclopropyl Bromide (1.0 equiv total) in anhydrous THF.

Heat gently with a heat gun until the iodine color fades (indicating initiation).

Propagation: Add the remaining Cyclopropyl Bromide/THF solution dropwise over 1 hour,

maintaining a gentle reflux.

Completion: Reflux for an additional 2 hours to ensure complete consumption of the

bromide. Cool to room temperature.

Phase 2: Coupling with Pimelic Anhydride
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Note: Pimelic anhydride can be generated in situ by reacting Pimelic acid with Acetic anhydride

if not commercially available.

Setup: In a separate flask, dissolve Pimelic Anhydride (1.0 equiv) in anhydrous THF. Cool the

solution to -10°C (Ice/Salt bath).

Addition: Transfer the prepared Grignard reagent via cannula to the anhydride solution

slowly over 45 minutes.

Critical Control Point: Maintain temperature below 0°C to prevent double addition (which

would yield the tertiary alcohol).

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 4 hours.

Phase 3: Workup and Purification
Quench: Cool the mixture to 0°C and quench carefully with 1N HCl until pH < 2.

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

Wash: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in

vacuo.

Purification: The crude residue often contains unreacted pimelic acid. Purify via Column

Chromatography (Silica Gel 60).

Eluent: Hexane:Ethyl Acetate (gradient 90:10 to 60:40) with 1% Acetic Acid to prevent

tailing of the carboxylic acid.

Analytical Characterization
To validate the identity of CAS 34131-41-4, the following spectral signatures must be

confirmed:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360694?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method Diagnostic Signal Interpretation

¹H-NMR (CDCl₃) δ 0.8–1.1 ppm (m, 4H)

Cyclopropyl ring methylene

protons (characteristic high-

field multiplet).

δ 1.9–2.0 ppm (m, 1H)
Cyclopropyl methine proton

adjacent to carbonyl.

δ 2.5 ppm (t, 2H)
Methylene protons α to the

ketone (-CH₂-C=O).

δ 2.3 ppm (t, 2H)
Methylene protons α to the

carboxylic acid (-CH₂-COOH).

¹³C-NMR ~210 ppm Ketone Carbonyl (C=O).[2]

~178 ppm
Carboxylic Acid Carbonyl

(COOH).

~10–20 ppm Cyclopropyl carbons.

IR Spectroscopy 1705 cm⁻¹ Ketone stretch (C=O).

1735 cm⁻¹
Carboxylic Acid stretch (C=O).

[2]

2800–3200 cm⁻¹
Broad O-H stretch (Carboxylic

acid).

Applications in Drug Development
Pharmacophore Installation
The 7-cyclopropyl-7-oxoheptanoic acid scaffold acts as a "linker-pharmacophore" hybrid.

Statin Analogs: The cyclopropyl group is a bioisostere for isopropyl groups found in statins

(e.g., Pitavastatin), offering improved metabolic stability against CYP450 oxidation.

Linker Chemistry: The terminal carboxylic acid allows for amide coupling to diverse amine-

bearing heterocycles, while the ketone provides a handle for reductive amination or Wittig

olefination.
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Workflow: API Synthesis Integration

Functionalization Pathways
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Caption: Figure 2. Integration of 7-Cyclopropyl-7-oxoheptanoic acid into API synthetic

workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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